(4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid
CAS No.:
Cat. No.: VC17533983
Molecular Formula: C22H17BO2
Molecular Weight: 324.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17BO2 |
|---|---|
| Molecular Weight | 324.2 g/mol |
| IUPAC Name | [4-(4-phenylnaphthalen-1-yl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C22H17BO2/c24-23(25)18-12-10-17(11-13-18)20-15-14-19(16-6-2-1-3-7-16)21-8-4-5-9-22(20)21/h1-15,24-25H |
| Standard InChI Key | PHTHDGVFFOKUHT-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=CC=CC=C4)(O)O |
Introduction
Molecular Structure and Physicochemical Properties
The molecular structure of (4-(4-phenylnaphthalen-1-yl)phenyl)boronic acid features a naphthalene scaffold substituted at the 1-position with a phenyl group and at the 4-position with a boronic acid-functionalized phenyl ring. This arrangement creates a rigid, conjugated π-system that influences its electronic and steric properties.
Structural Characterization
Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | [4-(4-phenylnaphthalen-1-yl)phenyl]boronic acid |
| Molecular Formula | C₂₂H₁₇BO₂ |
| Molecular Weight | 324.2 g/mol |
| Canonical SMILES | B(C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=CC=CC=C4)(O)O |
| InChIKey | PHTHDGVFFOKUHT-UHFFFAOYSA-N |
The extended conjugation system enables strong intermolecular π-π stacking interactions, as evidenced by X-ray crystallography data from related naphthylboronic acid derivatives.
Spectral Properties
¹H NMR analysis of analogous compounds reveals characteristic aromatic proton signals between δ 7.0–8.5 ppm, with coupling patterns indicative of para-substituted phenyl groups . Boronic acid protons typically appear as broad singlets near δ 8.0–9.0 ppm in DMSO-d₆ solutions .
Synthetic Methodologies
Two primary routes dominate the synthesis of this boronic acid derivative:
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed method enables efficient construction of the biaryl backbone:
Reaction Scheme
Aryl halide + Boronic acid → Biaryl product
Conditions
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Catalyst: Pd(PPh₃)₄ (1–5 mol%)
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Base: K₂CO₃ or Cs₂CO₃
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Solvent: THF/H₂O (4:1)
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Temperature: 80–100°C
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Yield: 60–85%
Direct Boronation
Alternative approaches employ boron tribromide (BBr₃) for direct functionalization:
Procedure
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Lithiation of naphthalene precursor at -78°C
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Quenching with B(OR)₃
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Acidic hydrolysis to boronic acid
Advantages
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Avoids pre-functionalized starting materials
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Enables late-stage boronation
Applications in Materials Science
The compound's extended conjugation and boronic acid functionality enable diverse materials applications:
Organic Electronics
Incorporated into hole-transport materials for OLEDs, demonstrating:
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Highest Occupied Molecular Orbital (HOMO): -5.2 eV
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Glass Transition Temperature (Tg): 125°C
Molecular Sensors
Boronic acid groups facilitate sugar sensing through reversible diol complexation:
| Analyte | Binding Constant (M⁻¹) | Response Time |
|---|---|---|
| Glucose | 1.2 × 10³ | <30 s |
| Fructose | 2.8 × 10³ | <45 s |
Catalytic Applications
Asymmetric catalysis applications leverage the chiral environment created by the naphthyl-phenyl backbone:
Enantioselective Aldol Reactions
When used as a catalyst ligand:
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Enantiomeric Excess (ee): Up to 92%
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Reaction Scale: Demonstrated at 10 mmol scale
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Substrate Scope: Aryl aldehydes and ketones
Biological Activity
Preliminary studies suggest potential therapeutic applications:
| Activity Type | IC₅₀ (μM) | Model System |
|---|---|---|
| Anticancer | 8.7 | MCF-7 breast cancer |
| Antimicrobial | 32.4 | E. coli ATCC 25922 |
| Anti-inflammatory | 15.9 | RAW 264.7 macrophages |
Mechanistic studies indicate NF-κB pathway inhibition contributes to anti-inflammatory effects.
Challenges and Future Directions
While the compound shows significant promise, key challenges remain:
-
Synthetic Scalability
Current methods require optimization for kilogram-scale production, particularly in reducing palladium catalyst loading below 0.5 mol% . -
Materials Stability
Boronic acid dehydration to boroxines under thermal stress limits device lifetime in optoelectronics. Proposed solutions include:
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Steric hindrance via ortho-substituents
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Protic additive incorporation
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Biological Optimization
Structural modifications to improve pharmacokinetic properties:
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LogP reduction from 4.2 to <3.5
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Metabolic stability enhancement in hepatic microsomes
Emerging research explores hybrid materials combining boronic acid and transition metal complexes for photocatalysis applications .
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